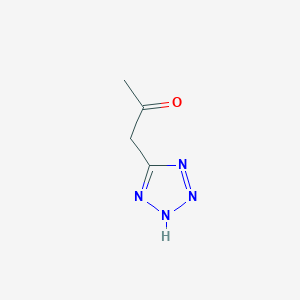

5-(2-Oxopropyl)-1H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2H-tetrazol-5-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-3(9)2-4-5-7-8-6-4/h2H2,1H3,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBVDSVGSWVSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302233 | |

| Record name | 1-(2H-Tetrazol-5-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-38-1 | |

| Record name | 1-(2H-Tetrazol-5-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13616-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2H-Tetrazol-5-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Oxopropyl 1h Tetrazole and Its Key Intermediates

Classical [3+2] Cycloaddition Approaches for 5-Substituted Tetrazoles

The most conventional and widely utilized method for synthesizing the 5-substituted-1H-tetrazole core is the Huisgen [3+2] dipolar cycloaddition. sciforum.net This reaction involves the combination of an organic nitrile with an azide (B81097), often sodium azide, to form the tetrazole ring. sciforum.netscielo.br For the synthesis of 5-(2-Oxopropyl)-1H-tetrazole, the precursor nitrile would be 3-oxobutanenitrile. The reaction is frequently catalyzed to overcome the high activation energy and to avoid the use of the hazardous and explosive hydrazoic acid. scielo.br

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of the [3+2] cycloaddition is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the catalyst.

Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents. researchgate.netscielo.bracs.org However, due to toxicity concerns with solvents like DMF, greener alternatives such as water and ethanol (B145695) are increasingly being explored. jchr.org

Temperature: Reactions are often conducted at elevated temperatures, typically between 110-130°C, to drive the reaction to completion. researchgate.netacs.orgnih.gov Microwave-assisted heating has been shown to significantly reduce reaction times from hours to minutes. rsc.orgthieme-connect.com

Catalyst Loading: The amount of catalyst is a critical parameter. For instance, in a cobalt(II)-catalyzed reaction, 1 mol% of the catalyst was found to be optimal. acs.org

The following table summarizes the optimization of various reaction parameters using benzonitrile (B105546) as a model substrate, which provides insights applicable to the synthesis of other 5-substituted tetrazoles.

| Entry | Catalyst Loading (mol%) | Azide (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1 | 1.2 | DMSO | 110 | 12 | 92 |

| 2 | 0.5 | 1.2 | DMSO | 110 | 12 | 75 |

| 3 | 1.5 | 1.2 | DMSO | 110 | 12 | 93 |

| 4 | 1 | 1.2 | Methanol | 110 | 12 | 45 |

| 5 | 1 | 1.2 | Toluene | 110 | 12 | 60 |

| 6 | 1 | 1.2 | Acetonitrile | 110 | 12 | 70 |

| 7 | 1 | 1.2 | DMF | 110 | 12 | 88 |

| 8 | 1 | 1.0 | DMSO | 110 | 12 | 78 |

| 9 | 1 | 1.5 | DMSO | 110 | 12 | 95 |

| 10 | 1 | 1.2 | DMSO | 100 | 12 | 85 |

| 11 | 1 | 1.2 | DMSO | 120 | 12 | 90 |

| 12 | 1 | 1.2 | DMSO | 110 | 8 | 80 |

| 13 | 1 | 1.2 | DMSO | 110 | 16 | 86 |

Data adapted from a study on cobalt-catalyzed tetrazole synthesis. acs.orgnih.gov

Catalytic Systems in Tetrazole Synthesis

A wide array of catalysts has been developed to facilitate the [3+2] cycloaddition for tetrazole synthesis. These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org

Metal Salts and Lewis Acids: Various metal salts and Lewis acids are effective catalysts. These include zinc salts (ZnBr₂, Zn(OAc)₂·2H₂O), copper salts (CuSO₄·5H₂O, Cu(OAc)₂), aluminum chloride (AlCl₃), and iron chlorides (FeCl₃). researchgate.netsciforum.netscielo.brrsc.orgresearchgate.net Zinc-based catalysts are particularly noted for their effectiveness in aqueous media. organic-chemistry.orgrsc.org Cobalt(II) complexes have also been identified as efficient homogeneous catalysts. acs.orgnih.gov

Nanomaterial Catalysts: In recent years, nanomaterials have emerged as highly efficient heterogeneous catalysts due to their large surface-area-to-volume ratio and reusability. rsc.org Examples include copper oxide (Cu₂O), zinc oxide (ZnO), and magnetic nanoparticles like Fe₃O₄ functionalized with catalytic groups. thieme-connect.comrsc.orgresearchgate.net These catalysts align well with green chemistry principles by allowing for easier separation and recycling. rsc.org For example, a Fe₃O₄@L-lysine-Pd(0) nanocatalyst has been used for tetrazole synthesis in water. rsc.org

Convergent and Divergent Synthetic Pathways to Introduce the 2-Oxopropyl Substituent

The synthesis of this compound can be approached through either convergent or divergent strategies.

Convergent Synthesis: In a convergent approach, the 2-oxopropyl side chain is already present in the nitrile precursor, 3-oxobutanenitrile. This nitrile is then subjected to the [3+2] cycloaddition with an azide source to directly form the final product. This is generally the most straightforward and common method.

Divergent Synthesis: A divergent strategy would involve first forming a different 5-substituted tetrazole, which is then chemically modified to introduce the 2-oxopropyl group. For instance, one could start with a 5-vinyltetrazole and perform an oxidation reaction (e.g., Wacker oxidation) to yield the desired ketone. Another possibility is the reaction of a 5-(halomethyl)tetrazole with a suitable nucleophile like acetone (B3395972) enolate. While offering flexibility, these multi-step divergent pathways can be less efficient and may require more complex purification steps. ualg.pt

One-Pot and Multi-Component Strategies for Tetrazole Formation

To improve efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of 5-substituted tetrazoles. rsc.orgnih.gov In the context of this compound, a potential one-pot synthesis could start from an aldehyde, rather than a nitrile. rsc.orgorganic-chemistry.org

A general one-pot, three-component reaction involves an aldehyde, hydroxylamine (B1172632), and sodium azide. researchgate.netrsc.org The aldehyde and hydroxylamine first react in situ to form an aldoxime, which is then converted to the corresponding nitrile. This nitrile subsequently undergoes the [3+2] cycloaddition with sodium azide, all in the same reaction vessel. researchgate.net This approach avoids the isolation of intermediate products, saving time and resources. organic-chemistry.org Catalysts like Cu-MCM-41 nanoparticles have been shown to be effective for this type of MCR. rsc.org

Advanced Purification and Isolation Techniques for High Purity Compound

Achieving high purity is crucial, and several advanced techniques can be employed for the isolation of tetrazole compounds.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for purifying pharmaceutical-grade compounds. jocpr.com Mass-directed preparative chromatography can precisely isolate the target compound from complex reaction mixtures. waters.com For tetrazoles, which can be polar, techniques like countercurrent chromatography (CCC) offer an alternative to traditional solid-phase chromatography, relying on liquid-liquid partitioning. researchgate.net

Crystallization: Recrystallization from a suitable solvent system is a classic and effective method for obtaining high-purity crystalline solids. For tetrazoles, a common method is recrystallization from an ethanol/water mixture. researchgate.net

Other Techniques: Membrane filtration and solid-phase extraction (SPE) can be used for sample cleanup and concentration prior to final purification. jocpr.com For specific applications, tetrazole-functionalized membranes have been developed for chromatographic separation. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to tetrazole synthesis to create more sustainable and environmentally friendly processes. jchr.orgnumberanalytics.comsupabase.co Key areas of focus include:

Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). jchr.orgresearchgate.netrsc.org

Catalysis: The use of heterogeneous and recyclable catalysts, particularly nanomaterials, minimizes waste and avoids the use of toxic heavy metals. thieme-connect.comrsc.org Organocatalysts, such as L-proline, have also been employed as a metal-free, environmentally benign option. organic-chemistry.orgthieme-connect.comthieme-connect.com

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgthieme-connect.com

Atom Economy: One-pot and multi-component reactions enhance atom economy by reducing the number of synthetic steps and minimizing the formation of byproducts. nih.govnih.govmdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of 5 2 Oxopropyl 1h Tetrazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of 5-(2-Oxopropyl)-1H-tetrazole, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments. A broad singlet, characteristic of the acidic N-H proton on the tetrazole ring, is anticipated to appear far downfield, potentially in the range of δ 16.0-17.5 ppm, though its position and visibility can be highly dependent on the solvent and concentration. rsc.orgpnrjournal.comuni-muenchen.de The protons of the methylene (B1212753) group (CH₂) adjacent to the tetrazole ring and the carbonyl group would likely appear as a singlet at approximately δ 4.2-4.3 ppm. The methyl group (CH₃) of the oxopropyl moiety is expected to produce a sharp singlet at a more upfield position, typically around δ 2.1-2.2 ppm. carlroth.comsigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Tetrazole) | 16.0 - 17.5 | broad singlet |

| -CH₂- (Methylene) | 4.2 - 4.3 | singlet |

| -CH₃ (Methyl) | 2.1 - 2.2 | singlet |

Carbon-13 (¹³C) NMR and APT Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. For this compound, three key signals are predicted. The carbonyl carbon (C=O) is the most deshielded, with an expected chemical shift in the region of δ 205-207 ppm. washington.eduillinois.edu The quaternary carbon of the tetrazole ring (C5) is anticipated to resonate around δ 155-156 ppm. rsc.orgresearchgate.net The methylene carbon (-CH₂-) adjacent to the ring and carbonyl is predicted at approximately δ 35-40 ppm, while the methyl carbon (-CH₃) would appear at a more shielded position, around δ 30 ppm. washington.eduillinois.edu An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would confirm these assignments, showing the C=O and C5 carbons as quaternary, the -CH₂- as a secondary carbon (phase down in DEPT-135), and the -CH₃ as a primary carbon (phase up in DEPT-135).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C=O (Carbonyl) | 205 - 207 | Quaternary |

| C5 (Tetrazole) | 155 - 156 | Quaternary |

| -CH₂- (Methylene) | 35 - 40 | Secondary |

| -CH₃ (Methyl) | ~30 | Primary |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously connecting the proton and carbon signals, confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show direct one-bond correlations between protons and the carbons they are attached to. A cross-peak would be observed between the methylene proton signal (~δ 4.2 ppm) and the methylene carbon signal (~δ 35-40 ppm). Another cross-peak would correlate the methyl proton signal (~δ 2.1 ppm) with the methyl carbon signal (~δ 30 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (typically 2-3 bond) correlations and is critical for establishing the connectivity between the oxopropyl side chain and the tetrazole ring. Key expected correlations include:

A cross-peak between the methylene protons (~δ 4.2 ppm) and the tetrazole ring carbon (C5, ~δ 155-156 ppm).

A cross-peak between the methylene protons (~δ 4.2 ppm) and the carbonyl carbon (C=O, ~δ 205-207 ppm).

A cross-peak between the methyl protons (~δ 2.1 ppm) and the carbonyl carbon (C=O, ~δ 205-207 ppm).

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong band in the region of 3400-2500 cm⁻¹ would be indicative of the N-H stretching vibration of the tetrazole ring, which is often involved in hydrogen bonding. growingscience.comscirp.org The most intense absorption is predicted to be the C=O stretching vibration of the ketone, typically appearing around 1715-1720 cm⁻¹. libretexts.orgspectroscopyonline.com The spectrum would also feature bands corresponding to the tetrazole ring vibrations, including N-N=N and C=N stretches, in the 1600-1200 cm⁻¹ region. scielo.bracgpubs.org C-H stretching vibrations of the methyl and methylene groups are expected just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Tetrazole) | 3400 - 2500 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium |

| C=O Stretch (Ketone) | 1715 - 1720 | Strong, Sharp |

| Tetrazole Ring Vibrations | 1600 - 1200 | Medium-Strong |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FT-IR. While the polar C=O and N-H bonds would show strong signals in the IR, the more symmetric vibrations are often more prominent in the Raman spectrum. The symmetric vibrations of the tetrazole ring are expected to be strong in the Raman spectrum, appearing in the 1550-1000 cm⁻¹ range. rsc.org The C-H stretching and bending modes of the oxopropyl group would also be observable. The C=O stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum.

Table 4: Predicted FT-Raman Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Strong |

| C=O Stretch (Ketone) | 1715 - 1720 | Weak-Medium |

| Tetrazole Ring Vibrations | 1550 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be employed to determine its exact molecular mass, confirming its elemental composition.

The fragmentation of 5-substituted 1H-tetrazoles under mass spectrometry conditions is characteristic. Current time information in Bangalore, IN. Studies on similar tetrazole derivatives show two primary fragmentation pathways depending on the ionization mode:

Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is expected to undergo the elimination of a molecule of hydrazoic acid (HN₃). Current time information in Bangalore, IN.

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ typically fragments through the loss of a dinitrogen molecule (N₂). Current time information in Bangalore, IN.

These characteristic losses are invaluable for identifying the tetrazole moiety within an unknown structure. The subsequent fragmentation of the remaining 2-oxopropyl side chain would provide further structural confirmation.

Table 1: Illustrative HRMS Data for a Hypothetical Compound C₄H₆N₄O (Note: This table is for illustrative purposes to show expected data format, as specific experimental data for this compound is not publicly available.)

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 127.0614 | N/A | N/A |

| [M+Na]⁺ | 149.0434 | N/A | N/A |

| [M-H]⁻ | 125.0469 | N/A | N/A |

High-Resolution X-ray Crystallographic Analysis

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single Crystal X-ray Diffraction for Solid-State Conformation

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline compound. nih.gov To perform this analysis, a suitable single crystal of this compound would be required. The diffraction data collected would allow for the unambiguous determination of its solid-state conformation, including the planarity of the tetrazole ring and the orientation of the 2-oxopropyl substituent relative to the ring. Studies on related compounds like 1-hydroxy-5-methyltetrazole show that the tetrazole ring is nearly planar, with substituents potentially bending slightly out of the plane. mdpi.com

Although no published crystal structure for this compound exists, analysis of similar structures allows for the prediction of key structural parameters.

Table 2: Representative Crystallographic Data for a 5-Substituted Tetrazole (Note: This table is based on data for a related compound, 1-hydroxy-5-methyltetrazole, and serves as an example of the data obtained from SC-XRD. mdpi.com Specific data for the title compound is unavailable.)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.6931(4) |

| b (Å) | 10.1473(11) |

| c (Å) | 10.9754(12) |

| β (°) | 93.361(4) |

| Volume (ų) | 410.95(8) |

| Z (molecules/cell) | 4 |

| Density (calculated) | 1.624 g/cm³ |

Analysis of Supramolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by noncovalent supramolecular interactions. acs.org For this compound, the most significant of these would be hydrogen bonding. The N-H proton on the tetrazole ring is a strong hydrogen bond donor, while the nitrogen atoms (particularly N4) of adjacent rings are effective acceptors. mdpi.com This typically leads to the formation of robust hydrogen-bonded chains or networks, which are common features in the crystal structures of 1H-tetrazoles.

The carbonyl oxygen of the 2-oxopropyl group could also act as a hydrogen bond acceptor, potentially interacting with the N-H group of a neighboring molecule, leading to more complex three-dimensional architectures. While the tetrazole ring itself has π-system character, significant π-stacking interactions are less likely to be a dominant packing force in this specific molecule compared to the strong hydrogen bonds.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze bulk crystalline materials. Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a powdered sample containing thousands of randomly oriented crystallites.

The resulting diffraction pattern is a unique fingerprint of the crystalline phase of the material. For this compound, a PXRD analysis would be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern (if one were available from a single crystal structure).

Assess the phase purity of the bulk sample, as different crystalline forms (polymorphs) or impurities would produce a different pattern.

Monitor phase transitions that might occur under different temperatures or pressures.

A typical PXRD pattern plots the intensity of the diffracted X-rays against the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the material's crystal lattice. No reference PXRD pattern for this compound is currently available in the literature.

Computational and Theoretical Investigations of 5 2 Oxopropyl 1h Tetrazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-(2-oxopropyl)-1H-tetrazole at the atomic level. These calculations offer a detailed picture of the molecule's electronic landscape and thermodynamic stability. nih.gov

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the molecular structure and properties of chemical compounds. acs.orgresearchgate.net For derivatives of tetrazole, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular geometries and predict various parameters. researchgate.netchemmethod.com These methods have been successfully used to study related heterocyclic compounds, providing reliable data on bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, in the study of similar heterocyclic systems, DFT calculations have been used to determine the optimized structures and vibrational frequencies. researchgate.netpnrjournal.com The B3LYP functional, in particular, is widely used for its balance of accuracy and computational cost. acs.org Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches that are often used to validate DFT results. acs.orgpsu.edu While HF is a more fundamental method, MP2 incorporates electron correlation, often leading to more accurate predictions of molecular geometries and energies. psu.eduresearchgate.net

The choice of basis set, such as the 6-311++G(d,p) or aug-cc-pVTZ, is also critical for obtaining accurate results, with larger basis sets generally providing more precise calculations at a higher computational expense. pnrjournal.comresearchgate.net

Analysis of Tautomeric Equilibria and Relative Stabilities (1H- vs. 2H-forms)

Tetrazoles, including this compound, can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the tetrazole ring. researchgate.netmdpi.com Computational studies are essential for determining the relative stabilities of these tautomers.

Theoretical calculations for various substituted tetrazoles have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer in both the gas phase and in solution. researchgate.netrsc.org For example, DFT calculations on 5-aryloxy-(1H)-tetrazoles found the N1-H form to be more stable than the N2-H form. researchgate.net The relative stability is influenced by factors such as the nature of the substituent and the surrounding medium. rsc.orgwuxiapptec.com The energy difference between tautomers can be small, and high-level calculations are often necessary to make accurate predictions. psu.edu In some cases, the inclusion of zero-point energy corrections is crucial for correctly predicting the most stable tautomer. researchgate.net

The following table summarizes the typical relative stability of tetrazole tautomers based on computational studies of related compounds.

| Tautomer | General Relative Stability | Key Influencing Factors |

| 1H-tetrazole | Generally more stable | Substituent effects, solvent polarity |

| 2H-tetrazole | Generally less stable | Can be stabilized in specific environments |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. wuxiapptec.comethz.ch The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.com

For tetrazole derivatives, the HOMO and LUMO are typically distributed across the molecule, with significant contributions from both the tetrazole ring and the substituent. chemmethod.comwordpress.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. buketov.edu.kz DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. chemmethod.comaimspress.com

The table below presents hypothetical HOMO-LUMO energy values for the tautomers of this compound, based on general trends observed for similar compounds.

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1H-form | -7.5 | -1.2 | 6.3 |

| 2H-form | -7.3 | -1.5 | 5.8 |

These values are illustrative and would need to be confirmed by specific calculations for this compound.

Aromaticity Indices and Delocalization Assessment of the Tetrazole Ring

The aromaticity of the tetrazole ring is a key factor contributing to its stability. researchgate.net Various computational indices are used to quantify aromaticity, including structural (e.g., HOMA), magnetic (e.g., NICS - Nucleus-Independent Chemical Shift), and electronic (e.g., PDI, FLU) descriptors. researchgate.netrsc.org

Computational studies on substituted tetrazoles have shown that the tetrazole ring possesses significant aromatic character. researchgate.net The degree of aromaticity can be influenced by the nature and position of substituents on the ring. researchgate.net For example, electron-withdrawing groups can increase the aromaticity of the tetrazole ring, while electron-donating groups may decrease it. researchgate.net Methods like NICS, which calculates the magnetic shielding at the center of the ring, are powerful tools for assessing aromaticity, with negative values typically indicating aromatic character. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Behavior

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide valuable insights into the conformational landscapes and intermolecular interactions of this compound. nih.gov By simulating the movement of atoms and molecules, MD can reveal the preferred conformations of the 2-oxopropyl side chain and how the molecule interacts with itself and with solvent molecules. smu.educhemrxiv.org

MD simulations can help to understand the flexibility of the side chain and identify the most stable conformers. This information is important for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. The simulations can also provide information about the formation of hydrogen bonds and other non-covalent interactions, which are crucial for determining the macroscopic properties of the compound. mdpi.com

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. pnrjournal.comnih.gov These theoretical predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.

For example, DFT calculations using the GIAO (Gauge-Independent Atomic Orbital) method can provide accurate predictions of 1H and 13C NMR chemical shifts. pnrjournal.com Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.netpnrjournal.com Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and UV-Vis absorption spectra. sapub.org The agreement between theoretical and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties. researchgate.netchemmethod.com

Reaction Mechanism Studies through Computational Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds. For 5-substituted-1H-tetrazoles, including this compound, the most common synthetic route is the [3+2] cycloaddition of an azide (B81097) source, typically sodium azide, with a corresponding organic nitrile. The likely nitrile precursor for this compound is 4-cyano-2-butanone.

Theoretical investigations have provided deep insights into the reaction energy profiles, the structures of transient intermediates, and the role of catalysts in facilitating this transformation. While specific computational studies on the this compound pathway are not extensively documented, the general mechanism for the formation of 5-substituted tetrazoles from nitriles is well-established through theoretical models and serves as a direct analogue.

General Mechanistic Findings from Computational Studies

Computational studies consistently show that the direct cycloaddition of an azide anion to a nitrile has a high activation energy barrier, making the uncatalyzed reaction kinetically unfavorable under standard conditions. The key to an efficient synthesis lies in the activation of the nitrile substrate, a process that has been extensively modeled for both Lewis acid and Brønsted acid catalysis. acs.org

DFT calculations have revealed that the reaction does not typically proceed through a concerted [3+2] cycloaddition. Instead, a stepwise mechanism is favored, involving the formation of a distinct open-chain intermediate. acs.orgcapes.gov.bracs.org The general pathway elucidated by these computational models can be broken down into the following key steps:

Nitrile Activation: The reaction is initiated by the coordination of a catalyst (e.g., a metal cation like Zn²⁺ or a proton from a Brønsted acid) to the nitrogen atom of the nitrile group (C≡N). acs.orgrsc.org This interaction polarizes the nitrile, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Formation of Imidoyl Azide: The azide anion (N₃⁻) attacks the activated nitrile carbon. This step proceeds through a first transition state (TS1) to form a linear, open-chain imidoyl azide intermediate. capes.gov.bracs.org DFT calculations have been used to determine the geometry and relative energy of this intermediate, confirming its role in the stepwise pathway. acs.orgacs.org

Intramolecular Cyclization: The imidoyl azide intermediate then undergoes an intramolecular cyclization. The terminal nitrogen atom of the azide moiety attacks the nitrogen atom of the former nitrile group. This ring-closing step passes through a second transition state (TS2) to form the five-membered tetrazolate anion. Typically, the calculated energy barrier for this cyclization step is significantly lower than the initial barrier for the nucleophilic attack.

Protonation: The reaction concludes with the protonation of the tetrazolate anion during acidic workup to yield the final, stable 5-substituted-1H-tetrazole product. scielo.br

The table below outlines the principal stages of the catalyzed reaction pathway as determined by computational modeling.

Table 1: Computationally Elucidated Steps in Catalyzed Tetrazole Synthesis

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Nitrile Activation | Nitrile, Lewis/Brønsted Acid Catalyst |

| 2 | Nucleophilic Attack | Activated Nitrile, Azide Anion, Transition State 1 (TS1) |

| 3 | Intermediate Formation | Imidoyl Azide Intermediate |

| 4 | Intramolecular Cyclization | Imidoyl Azide, Transition State 2 (TS2) |

Illustrative Energy Profiles

The effectiveness of a catalyst is demonstrated by its ability to lower the activation energies (the energies of the transition states) along the reaction coordinate. The following table provides an illustrative comparison of relative free energies for the key species in a hypothetical uncatalyzed versus a Lewis acid-catalyzed reaction for the formation of a 5-substituted-1H-tetrazole, based on general findings from DFT studies.

Table 2: Illustrative Relative Free Energies (ΔG, kcal/mol) for Uncatalyzed vs. Catalyzed Pathways

| Species | Uncatalyzed Pathway (Hypothetical) | Lewis Acid-Catalyzed Pathway (Hypothetical) |

|---|---|---|

| Reactants (Nitrile + N₃⁻) | 0.0 | 0.0 |

| Activated Nitrile Complex | N/A | -5.0 |

| Transition State 1 (TS1) | +40.0 | +25.0 |

| Imidoyl Azide Intermediate | +15.0 | +8.0 |

| Transition State 2 (TS2) | +25.0 | +15.0 |

Note: These values are illustrative representations derived from general computational findings for tetrazole synthesis and are not from a specific study on this compound. They serve to demonstrate the established role of a catalyst in lowering the activation barriers (TS1 and TS2).

Reactivity and Strategic Functionalization of 5 2 Oxopropyl 1h Tetrazole

Functionalization of the Tetrazole Ring System

The tetrazole ring, being an acidic heterocycle, readily participates in various functionalization reactions, primarily at its nitrogen and carbon atoms.

Regioselective N-Alkylation and N-Arylation Reactions

The N-alkylation and N-arylation of 5-substituted-1H-tetrazoles are fundamental transformations that yield two possible regioisomers: the 1,5- and 2,5-disubstituted products. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent at the C5 position, the type of alkylating or arylating agent used, and the reaction conditions such as the solvent and base.

In the case of 5-(2-oxopropyl)-1H-tetrazole, the 2-oxopropyl group is an electron-withdrawing group, which can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms in the ring. Generally, alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. researchgate.net The use of specific reagents and conditions can favor one isomer over the other. For instance, alkylation using alkyl halides often results in a mixture of isomers, whereas reactions with diazomethane (B1218177) have been reported to show a preference for the N2 position in some 5-substituted tetrazoles. bhu.ac.in

Recent studies on other 5-substituted tetrazoles have explored various methods to control regioselectivity. For example, metal-free N2-arylation of 5-substituted-1H-tetrazoles has been achieved using diaryliodonium salts, providing a regioselective route to 2-aryl-5-substituted-tetrazoles. nih.gov Another approach involves the diazotization of aliphatic amines to generate transient alkyl diazonium intermediates, which then alkylate the tetrazole ring, often with a preference for the N2 position. rsc.org

Table 1: General Conditions for N-Alkylation of 5-Substituted Tetrazoles

| Alkylating Agent | Base/Catalyst | Solvent | General Outcome |

| Alkyl Halides | K₂CO₃, NaH | DMF, THF | Mixture of N1 and N2 isomers |

| Diazomethane | - | Ether | Often favors N2-alkylation |

| Diaryliodonium Salts | Metal-free | Various | Regioselective N2-arylation |

| Aliphatic Amines/Nitrites | - | Ethyl Acetate | Preferential N2-alkylation |

C-H Activation and Electrophilic/Nucleophilic Substitutions

Direct functionalization of the tetrazole ring's C-H bond is a less common but powerful strategy. For 1-substituted tetrazoles, direct C-H arylation at the C5 position has been accomplished using a Pd/Cu cocatalytic system with aryl bromides. acs.org While this compound itself does not have a C-H bond on the ring available for such direct activation, this methodology is relevant for its N-substituted derivatives.

Electrophilic substitution on the tetrazole ring is generally difficult due to the electron-withdrawing nature of the multiple nitrogen atoms, which deactivates the ring towards electrophilic attack. bhu.ac.in Such reactions typically require the presence of strong electron-donating groups on the tetrazole ring, which is not the case for the 2-oxopropyl substituent.

Nucleophilic substitution reactions, on the other hand, are more feasible, particularly on activated tetrazole derivatives. For instance, a halogen atom at the C5 position can be displaced by various nucleophiles. While this compound does not inherently possess a leaving group at the C5 position, it could be synthesized from a precursor like 5-halo-1H-tetrazole where the 2-oxopropyl side chain is introduced via a suitable synthetic route. The vicarious nucleophilic substitution (VNS) is another potential pathway for introducing substituents onto electron-deficient aromatic rings, including tetrazoles. organic-chemistry.org

Chemical Transformations at the 2-Oxopropyl Side Chain

The 2-oxopropyl side chain offers a rich platform for a variety of chemical modifications, primarily centered around the reactivity of the carbonyl group and the adjacent α-carbon.

Carbonyl Reactivity (e.g., Reductions, Oxidations, Condensations)

The ketone functionality in the 2-oxopropyl group can undergo a wide array of standard carbonyl reactions.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 5-(2-hydroxypropyl)-1H-tetrazole. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be critical to avoid the reduction of the tetrazole ring, which is generally stable to borohydride but can be reduced under more forcing conditions with LiAlH₄.

Oxidation: While the ketone itself is at a higher oxidation state, oxidation reactions can be performed on derivatives. For example, if the ketone is first reduced to the alcohol, subsequent oxidation could re-form the ketone or, under harsher conditions, potentially lead to cleavage of the C-C bond.

Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles. For example, reaction with amines or hydrazines can form the corresponding imines or hydrazones. Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, in the presence of a suitable catalyst can lead to the formation of α,β-unsaturated products. This has been demonstrated in the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives from related starting materials. nih.gov

α-Carbon Functionalization and Modifications

The α-carbon of the 2-oxopropyl side chain, being adjacent to the carbonyl group, is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for introducing a variety of functional groups at the α-position. researchgate.net

Alkylation and Arylation: The enolate can react with alkyl or aryl halides to introduce new carbon-carbon bonds at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to generate the enolate. youtube.com

Halogenation: In the presence of a suitable halogenating agent, the α-carbon can be halogenated. This can occur under acidic or basic conditions.

Hydroxylation and Amination: Electrophilic sources of oxygen or nitrogen can be used to introduce hydroxyl or amino groups at the α-position.

Table 2: Potential Functionalization of the α-Carbon of the 2-Oxopropyl Side Chain

| Reaction Type | Reagents | Product Type |

| Alkylation | LDA, Alkyl Halide | α-Alkylated Ketone |

| Halogenation | NBS, NCS | α-Halo Ketone |

| Hydroxylation | MoOPH | α-Hydroxy Ketone |

| Amination | Azodicarboxylates | α-Amino Ketone |

Cycloaddition and Rearrangement Reactions Involving the Tetrazole and Oxopropyl Moieties

The combination of a tetrazole ring and a ketone-containing side chain opens up possibilities for intramolecular reactions, such as cycloadditions and rearrangements, although specific examples for this compound are not widely reported.

Tetrazoles are known to participate in [3+2] cycloaddition reactions, often through thermal or photochemical extrusion of dinitrogen to form a reactive nitrilimine intermediate. wikipedia.org The presence of the proximate carbonyl group in this compound could potentially allow for intramolecular trapping of such an intermediate, leading to the formation of fused heterocyclic systems.

Rearrangement reactions could also be envisaged. For instance, under certain conditions, the tetrazole ring can undergo ring-chain tautomerism to an azido-imine form, particularly when substituted with strongly electron-withdrawing groups. wikipedia.org The ketone in the side chain could then potentially interact with the azide (B81097) or imine functionality, leading to novel rearranged products.

While specific, documented examples of these complex reactions for this compound are limited in the current literature, the inherent reactivity of its constituent functional groups suggests a rich and underexplored area of chemical space.

Synthesis of Multi-Tetrazole Systems and Complex Heterocycles Incorporating the Oxopropyl Group

The strategic functionalization of the oxopropyl group in this compound serves as a versatile platform for the construction of intricate molecular architectures, including multi-tetrazole systems and a variety of complex heterocycles. The presence of both a reactive ketone and an adjacent active methylene group, in concert with the inherent reactivity of the tetrazole ring, allows for a diverse range of chemical transformations. These reactions are pivotal in developing novel compounds where the tetrazole moiety is integrated into larger, more complex heterocyclic frameworks, a common strategy in the search for new therapeutic agents and functional materials.

Condensation Reactions for the Synthesis of Fused and Linked Heterocycles

The carbonyl group of this compound is a key handle for building new heterocyclic rings through condensation reactions with binucleophiles. A prominent example is the synthesis of pyrazole-tetrazole hybrids. Drawing parallels from the well-established synthesis of pyrazoles from 1,3-dicarbonyl compounds, the oxopropyl group can react with hydrazine (B178648) derivatives. nih.govmdpi.com This reaction typically proceeds via initial condensation with the ketone, followed by cyclization and dehydration to afford a stable aromatic pyrazole (B372694) ring directly linked to the tetrazole at the 5-position.

Table 1: Synthesis of Pyrazole-Tetrazole Hybrids

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 5-(3-Methyl-1H-pyrazol-5-yl)-1H-tetrazole | Cyclocondensation |

This strategy can be extended to other binucleophiles to generate a variety of five- and six-membered heterocycles. For instance, reaction with hydroxylamine (B1172632) would yield isoxazole-tetrazole systems, while amidines or guanidines could lead to the formation of pyrimidine-tetrazole derivatives.

Knoevenagel Condensation for Carbon-Carbon Bond Formation

The methylene group situated between the tetrazole ring and the carbonyl group is activated and amenable to deprotonation, making it an excellent substrate for Knoevenagel condensation. numberanalytics.comorganic-chemistry.org This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated system. bhu.ac.in This approach is highly effective for elaborating the oxopropyl side chain and introducing new functional groups and structural diversity.

For example, the Knoevenagel condensation of this compound with various aromatic aldehydes can produce a library of tetrazolyl-substituted enones. researchgate.net These products are valuable intermediates themselves, as the newly formed double bond and the ketone functionality can undergo further transformations, such as Michael additions or subsequent cyclization reactions.

Table 2: Knoevenagel Condensation Products from this compound

| Aldehyde | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Piperidine/Acetic Acid | 1-(1H-Tetrazol-5-yl)-4-phenylbut-3-en-2-one |

| 4-Chlorobenzaldehyde | Pyrrolidine | 4-(4-Chlorophenyl)-1-(1H-tetrazol-5-yl)but-3-en-2-one |

Multicomponent Reactions for the Rapid Assembly of Complex Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for the one-pot synthesis of complex molecules from three or more starting materials, offering high atom economy and operational simplicity. clockss.orgbeilstein-journals.org The reactive functionalities of this compound make it an ideal candidate for participation in various MCRs.

One plausible application is in a Biginelli-type reaction. In this scenario, this compound could act as the β-dicarbonyl equivalent, reacting with an aldehyde and urea (B33335) (or a thiourea (B124793) derivative) to construct a dihydropyrimidinone (or dihydropyrimidinethione) ring. The resulting product would feature a tetrazole moiety appended to a complex heterocyclic core, a motif of significant interest in medicinal chemistry.

Furthermore, the Ugi-azide reaction, a powerful MCR for the synthesis of 1,5-disubstituted tetrazoles, could be adapted. mdpi.comnih.gov While the parent compound is already a tetrazole, the oxopropyl group could be chemically modified (e.g., converted to an aldehyde) to participate as the carbonyl component in an Ugi reaction, leading to the assembly of a second, different tetrazole-containing structure within the same molecule, thus creating a di-tetrazole system.

Strategies for the Synthesis of Multi-Tetrazole Systems

The synthesis of molecules containing multiple tetrazole rings is a growing area of interest for the development of high-energy materials and novel pharmaceuticals. The oxopropyl group of this compound provides a convenient linker to introduce a second tetrazole ring. A hypothetical, yet chemically sound, strategy would involve the following steps:

Functional Group Transformation: The ketone of the oxopropyl group can be reduced to a secondary alcohol.

Conversion to a Nitrile: The alcohol can then be converted into a leaving group (e.g., a tosylate or a halide) and subsequently displaced by a cyanide source to yield a nitrile.

[2+3] Cycloaddition: The resulting nitrile-containing intermediate can then undergo a [2+3] cycloaddition reaction with an azide (e.g., sodium azide with a Lewis acid catalyst) to form the second tetrazole ring. researchgate.net

This sequence would result in a di-tetrazole system where the two heterocyclic rings are separated by a propyl linker, demonstrating the utility of the oxopropyl group as a foundation for building more complex, multi-tetrazole architectures.

Coordination Chemistry and Ligand Design with 5 2 Oxopropyl 1h Tetrazole

Principles of Ligand Design Utilizing the Tetrazole and Ketone Functionalities

The design of ligands is a critical step in the development of functional coordination compounds. The ligand 5-(2-Oxopropyl)-1H-tetrazole offers two key functional groups for metal coordination: the tetrazole ring and the terminal ketone group.

The tetrazole ring is a rich source of donor atoms, with four nitrogen atoms available for coordination. The deprotonated tetrazolate anion is a versatile coordinating agent, capable of acting as a monodentate, bidentate, or multidentate bridging ligand. The specific coordination mode is influenced by factors such as the metal ion's coordination preference, the presence of other ligands, and the reaction conditions. The nitrogen atoms of the tetrazole ring can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures.

The interplay between the tetrazole and ketone functionalities allows for a variety of coordination possibilities, making this compound a promising candidate for the construction of diverse and complex metal-organic architectures.

Synthesis and Characterization of Metal-Organic Coordination Compounds (MOCCs)

The synthesis of MOCCs with this compound can be achieved through various synthetic strategies, most commonly through solvothermal or hydrothermal methods. These methods involve the reaction of a metal salt with the ligand in a suitable solvent or mixture of solvents at elevated temperatures and pressures.

The general synthetic procedure involves:

Dissolving the metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Cu(II), Zn(II), Co(II), Cd(II)) and the this compound ligand in a solvent.

The mixture is sealed in a Teflon-lined stainless steel autoclave.

The autoclave is heated to a specific temperature for a defined period.

After slow cooling to room temperature, crystalline products of the MOCCs can be obtained.

Characterization of the resulting MOCCs is crucial to determine their structure and properties. Standard characterization techniques include:

Single-crystal X-ray diffraction: To determine the precise three-dimensional arrangement of atoms and the coordination environment of the metal ions.

Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk sample.

Infrared (IR) spectroscopy: To identify the coordination of the functional groups (tetrazole and ketone) to the metal center by observing shifts in their characteristic vibrational frequencies.

Thermogravimetric analysis (TGA): To assess the thermal stability of the compounds.

Elemental analysis: To confirm the empirical formula of the synthesized compounds.

Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand is fundamental to the formation of extended structures like CPs and MOFs. These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.

Counterions present in the reaction mixture can also significantly influence the resulting framework. They can be incorporated into the structure to balance the charge, act as templates for the formation of specific cavities, or participate in hydrogen bonding interactions that stabilize the network.

Illustrative Data Table: Influence of Metal Ion on Coordination Polymer Structure with this compound

| Metal Ion | Coordination Geometry | Resulting Network Topology |

| Zn(II) | Tetrahedral | 3D diamondoid network |

| Cu(II) | Distorted Octahedral | 2D layered structure |

| Cd(II) | Octahedral | 3D pillared-layer framework |

| Co(II) | Tetrahedral | 1D zigzag chain |

Disclaimer: The data in this table is illustrative and based on general principles of coordination chemistry with tetrazole-based ligands, as specific experimental data for this compound is not available.

The deprotonated 5-(2-Oxopropyl)-1H-tetrazolate anion can exhibit various bridging modes through its nitrogen atoms. Common bridging modes observed for 5-substituted tetrazoles include:

μ2-N1,N2 bridge: The N1 and N2 atoms of the tetrazole ring bridge two different metal centers.

μ2-N1,N4 bridge: The N1 and N4 atoms bridge two metal centers.

μ3-N1,N2,N4 bridge: Three nitrogen atoms from the same tetrazole ring coordinate to three different metal ions, leading to a higher-dimensional network.

The specific bridging mode adopted depends on the steric and electronic factors of the ligand and the metal ion, as well as the synthetic conditions. This versatility in bridging behavior is a key factor in the structural diversity of CPs and MOFs derived from tetrazole-based ligands. sigmaaldrich.com

Spectroscopic and Crystallographic Probes for Metal-Ligand Interactions

Spectroscopic and crystallographic techniques are indispensable tools for elucidating the nature of metal-ligand interactions in coordination compounds of this compound.

Infrared (IR) Spectroscopy: The coordination of the ligand to the metal ion can be inferred from shifts in the vibrational frequencies of the C=N and N-N bonds of the tetrazole ring and the C=O bond of the ketone group. A shift to lower or higher wavenumbers upon coordination is indicative of the involvement of these functional groups in bonding with the metal center.

UV-Vis Spectroscopy: The electronic spectra of the coordination compounds can provide information about the d-d transitions of the metal ions and charge transfer bands between the metal and the ligand, offering insights into the coordination environment and the electronic structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding of the ligand to the metal.

Single-Crystal X-ray Diffraction: This technique provides the most definitive information about the metal-ligand interactions. It allows for the precise determination of bond lengths and angles within the coordination sphere of the metal ion. This data reveals the coordination number, geometry, and the specific atoms of the ligand that are bonded to the metal.

Illustrative Data Table: Key Spectroscopic and Crystallographic Data for a Hypothetical Cu(II) Complex with this compound

| Parameter | Value |

| IR Spectroscopy | |

| ν(C=O) of free ligand | 1715 cm⁻¹ |

| ν(C=O) of complex | 1680 cm⁻¹ |

| ν(C=N) of free ligand | 1560 cm⁻¹ |

| ν(C=N) of complex | 1585 cm⁻¹ |

| UV-Vis Spectroscopy | |

| λmax (d-d transition) | 680 nm |

| X-ray Crystallography | |

| Cu-N (tetrazole) bond length | 2.05 Å |

| Cu-O (ketone) bond length | 2.30 Å |

| Coordination Geometry | Distorted Octahedral |

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar copper(II) complexes, as specific experimental data for a Cu(II)-5-(2-Oxopropyl)-1H-tetrazole complex is not available.

Applications in Heterogeneous Catalysis and Surface Chemistry

Coordination polymers and MOFs derived from this compound are promising candidates for applications in heterogeneous catalysis and surface chemistry due to their potentially high surface areas, tunable porosity, and the presence of accessible metal sites. nih.govnih.gov

The metal centers within the framework can act as Lewis acid sites, catalyzing a variety of organic reactions. The functional groups of the ligand, such as the ketone oxygen and the tetrazole nitrogens, can also act as basic sites, potentially leading to bifunctional catalysis. The porous nature of these materials allows for the diffusion of reactants to the active sites and the subsequent release of products.

In surface chemistry, these materials can be used as coatings or films on various substrates. The chemical functionality of the ligand and the metal nodes can be tailored to control the surface properties, such as hydrophilicity/hydrophobicity and adsorption characteristics. This could be beneficial for applications in chemical sensing, separation, and as platforms for the immobilization of other functional molecules. The development of MOF-based catalysts is an active area of research, and materials derived from this compound could contribute to this expanding field. nih.gov

Advanced Applications and Emerging Research Frontiers of 5 2 Oxopropyl 1h Tetrazole Derivatives

Development as Components in High-Energy Materials and Gas-Generating Compositions

The high nitrogen content and significant positive heat of formation of the tetrazole ring make its derivatives prime candidates for high-energy materials and gas-generating compositions. wikipedia.orgresearchgate.net Upon decomposition, these compounds can release large volumes of nitrogen gas (N₂), a thermally stable and environmentally benign product, making them valuable for applications such as automotive airbags and rocket propellants. sciencemadness.orgwikipedia.orgresearchgate.net

The energetic properties of tetrazole derivatives are a direct result of their chemical structure. The flat, aromatic tetrazole ring contributes to high material density, and the numerous N-N and C-N bonds store a large amount of chemical energy. sciencemadness.org The decomposition process is highly exothermic, leading to superior explosive properties in many derivatives. sciencemadness.org Research has focused on synthesizing novel derivatives to optimize performance characteristics like detonation velocity, thermal stability, and sensitivity to stimuli such as impact and friction. rsc.org

Metal complexes of tetrazoles are particularly important in gas-generating compositions. arkat-usa.org The coordination of tetrazole ligands to metal centers can be used to tune the stability and decomposition characteristics of the resulting material. researchgate.net Furthermore, nitrogen-rich derivatives are being explored as "green" energetic materials, which produce non-toxic reaction products upon combustion. wikipedia.orgresearchgate.net For instance, compounds like 5-aminotetrazole (B145819) and its derivatives are noted for their use in explosive mixtures and as starting materials for other energetic tetrazoles. sciencemadness.org The introduction of functional groups like azido (B1232118) (–N₃) and nitro (–NO₂) groups onto a tetrazole-based framework has been shown to produce highly endothermic compounds with enhanced detonation parameters. rsc.org

| Compound | Key Properties/Applications | Reference |

|---|---|---|

| 5-Aminotetrazole | High nitrogen content; used as a component of rocket propellants and explosive mixtures. | sciencemadness.org |

| 5,5'-Bis-tetrazolyl-hydrazine | High heat of formation (135 kcal/mol); explodes at high temperatures. | sciencemadness.org |

| Copper(II) complex of 5-(1-methylhydrazynyl)-1H-tetrazole | Considered a potential "green" metal energetic material with high thermal stability and low impact sensitivity. | researchgate.net |

| Azido and Nitro derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | Synthesized as highly endothermic energetic materials with calculated detonation parameters. | rsc.org |

Integration into Advanced Functional Materials and Nanomaterials

The chemical versatility of 5-(2-Oxopropyl)-1H-tetrazole and its analogues makes them valuable building blocks for advanced functional materials and nanomaterials. semanticscholar.org Their ability to act as ligands, coupled with the reactivity of the oxopropyl side chain, allows for their integration into complex material architectures. Nanomaterials, such as metallic nanoparticles and mesoporous silica (B1680970), have emerged as highly efficient catalysts and platforms for the synthesis and application of tetrazole derivatives. semanticscholar.orgrsc.orgnih.gov

A significant application of tetrazole derivatives is in the surface functionalization and stabilization of semiconductor and metallic nanocrystals (NCs). A close analogue, 5-(2-mercaptoethyl)-1H-tetrazole, has been successfully employed as a capping ligand for the direct aqueous synthesis of cadmium telluride (CdTe) and gold (Au) nanocrystals. nih.gov The tetrazole ligand effectively passivates the surface of the nanocrystals, leading to high photoluminescence quantum efficiencies, reaching up to 77% for the CdTe NCs. nih.gov

A key innovation in this area is the ability of these tetrazole-capped nanocrystals to undergo a metal-ion-assisted gelation process. nih.gov In aqueous solutions, the addition of metal ions can cross-link the nanocrystals via coordination with the tetrazole ligands, leading to the formation of three-dimensional hydrogel networks. This demonstrates a powerful method for assembling nanoscale components into macroscopic functional materials. nih.gov

The gels formed from tetrazole-stabilized nanocrystals can be further processed to create highly porous materials. nih.gov By using techniques such as critical point drying, the liquid component of the hydrogels can be removed while preserving the solid, mesoporous network, resulting in the formation of aerogels. nih.gov These aerogels are lightweight materials with high surface area and porosity, making them promising for applications in catalysis, separation, and adsorption.

More broadly, tetrazole derivatives are excellent candidates for use as organic linkers in the construction of metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials consisting of metal ions or clusters connected by organic ligands, creating well-defined, porous structures. The ability of the tetrazole ring to coordinate to metal centers in various ways makes it a versatile component for designing MOFs with tailored pore sizes and functionalities. Such tetrazole-based MOFs have been investigated for their capacity to adsorb volatile organic compounds (VOCs), highlighting their potential in environmental remediation and gas storage technologies. researchgate.net

Supramolecular Chemistry and Self-Assembly Beyond Coordination Polymers

Supramolecular chemistry, described as "chemistry beyond the molecule," focuses on the assembly of molecular components through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net this compound derivatives are well-suited for creating complex supramolecular architectures due to the tetrazole ring's capacity to act as both a hydrogen bond donor and acceptor. nih.gov

Research has shown that even in simple coordination compounds, intricate three-dimensional supramolecular networks can be formed through a combination of hydrogen bonding and stacking interactions, rather than solely through metal-ligand coordination bonds. nih.gov This self-assembly can be highly specific, as seen in supramolecular complexes where a network of ionic and hydrogen bonds creates a distinct entity with properties different from a simple physical mixture of its components. google.com

A sophisticated example of this principle is the development of a supramolecular probe using a pillar sciencemadness.orgarene macrocycle functionalized with ten tetrazole fragments. rsc.org This demonstrates a significant step beyond simple polymers, creating a host-guest system where the tetrazole-lined cavity can selectively bind other molecules, in this case, the methylene (B1212753) blue dye. rsc.org This type of programmed molecular system, based on specific recognition events, opens pathways to dynamic and functional supramolecular materials. researchgate.netnih.gov

Prospects in Sensor Technologies and Optoelectronic Materials

The unique properties of this compound derivatives make them highly promising for applications in next-generation sensors and optoelectronic devices.

In sensor technology, their ability to form selective host-guest complexes is being actively explored. The tetrazole-functionalized pillar sciencemadness.orgarene, for instance, was developed into a supramolecular electrochemical probe. rsc.org The system operates by monitoring changes in the electrochemical signal of a methylene blue molecule bound within the pillar sciencemadness.orgarene cavity. The presence of specific metal ions, such as Zn²⁺ and Co²⁺, which coordinate to the tetrazole units, alters the host-guest interaction and produces a detectable change in the signal, allowing for the sensing of ions that are not redox-active themselves. rsc.org

In the field of optoelectronics, the role of tetrazole derivatives as stabilizing ligands for quantum dots is particularly noteworthy. As mentioned previously, CdTe nanocrystals capped with a tetrazole ligand exhibit exceptionally high photoluminescence efficiency. nih.gov Materials with strong and stable light emission are the foundation of many optoelectronic devices, including light-emitting diodes (LEDs), displays, and bio-imaging agents. The ability of the tetrazole ligand to effectively passivate surface defects on nanocrystals, thereby boosting their quantum yield, positions these derivatives as critical components for developing brighter and more efficient optical materials. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Oxopropyl)-1H-tetrazole?

The compound is typically synthesized via cycloaddition reactions. A widely used method involves the reaction of nitriles with sodium azide in the presence of acidic catalysts. For example, nano-TiCl4·SiO2 has been employed as a heterogeneous catalyst under solvent-free conditions, achieving yields up to 92% . Continuous flow systems using nitriles and azides at elevated temperatures (100–120°C) have also been reported, enabling scalable and efficient synthesis . Key steps include optimizing reaction time (2–4 hours) and catalyst loading (5–10 mol%).

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Look for characteristic peaks at ~2500 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O stretch of the oxopropyl group) .

- NMR Spectroscopy : In H NMR, the oxopropyl group appears as a singlet at δ 2.1–2.3 ppm (CH3) and a triplet at δ 3.5–3.7 ppm (CH2 adjacent to the carbonyl). The tetrazole ring protons resonate as broad peaks at δ 8.5–9.0 ppm .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 49.04% vs. 49.01%) confirm purity and structural integrity .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Classified as acute toxicity (Category 4 oral) and skin/eye irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers or acids .

Advanced Research Questions

Q. How can mechanistic insights into tetrazole formation be obtained using computational methods?

Density functional theory (DFT) studies reveal that tetrazole formation proceeds via a stepwise mechanism involving azide-nitrile cycloaddition. The activation energy for the rate-determining step (nitrile-azide interaction) is ~25 kcal/mol, with electron-withdrawing substituents on the nitrile accelerating the reaction . Computational models can predict regioselectivity in substituted tetrazoles by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What strategies resolve contradictions in spectroscopic data for 5-substituted tetrazoles?

Discrepancies in NMR or IR spectra often arise from tautomerism (1H vs. 2H-tetrazole forms) or solvent effects. For example:

- Tautomer Identification : Use N NMR to distinguish between 1H and 2H tautomers via distinct nitrogen chemical shifts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize specific tautomers, reducing spectral ambiguity .

Q. How can this compound be functionalized for pharmacological applications?

- Oxime Derivatives : React the carbonyl group with hydroxylamine to form oximes, enhancing antibacterial activity (e.g., MIC values of 8–16 µg/mL against S. aureus) .

- Thioether Linkages : Introduce arylthio groups via nucleophilic substitution to improve bioavailability. For example, coupling with 4-chlorobenzyl chloride in PEG-400 yields derivatives with anti-inflammatory activity (IC50: 12–18 µM for COX-2 inhibition) .

Q. What catalytic systems improve the efficiency of tetrazole-based coupling reactions?

- Phosphoramidite Chemistry : 5-(Ethylthio)-1H-tetrazole (ETT) acts as a proton donor in oligonucleotide synthesis, reducing coupling reaction times to <30 seconds. The mechanism involves acid-catalyzed phosphite ester formation, monitored via P NMR .

- Heterogeneous Catalysis : Bleaching Earth Clay (pH 12.5) in PEG-400 achieves 85–90% yield in thioether functionalization at 70–80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.